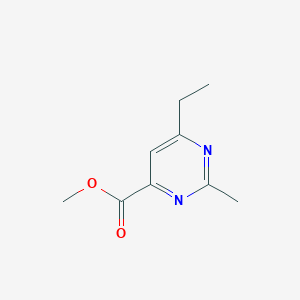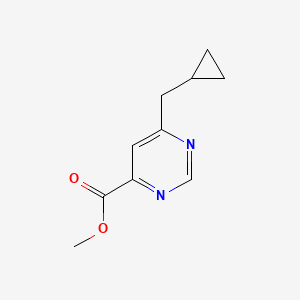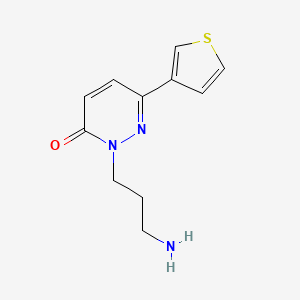
Diricinoleoyl-stearoyl-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diricinoleoyl-stearoyl-glycerol is a triacylglycerol compound found in castor oil. It consists of one stearic acid and two ricinoleic acid molecules esterified to a glycerol backbone. This compound is part of a larger family of acylglycerols, which are essential components of various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diricinoleoyl-stearoyl-glycerol can be synthesized through the esterification of glycerol with stearic acid and ricinoleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, this compound is often produced through the glycerolysis of castor oil. This process involves the reaction of castor oil with glycerol in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide. The reaction is conducted at elevated temperatures (around 200-250°C) to achieve high yields of the desired triacylglycerol .
Chemical Reactions Analysis
Types of Reactions: Diricinoleoyl-stearoyl-glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in ricinoleic acid can be oxidized to form ketones or carboxylic acids.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other alcohols or acids to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Methanol or ethanol in the presence of a catalyst such as sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Hydrolysis: Free fatty acids (stearic acid, ricinoleic acid), glycerol.
Transesterification: Methyl or ethyl esters of stearic acid and ricinoleic acid.
Scientific Research Applications
Diricinoleoyl-stearoyl-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of triacylglycerols in various chemical reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of diricinoleoyl-stearoyl-glycerol involves its interaction with cellular membranes and enzymes. The hydroxyl groups in ricinoleic acid can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can be hydrolyzed by lipases to release free fatty acids, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
- Diricinoleoyl-oleoyl-glycerol
- Diricinoleoyl-linoleoyl-glycerol
- Diricinoleoyl-palmitoyl-glycerol
Comparison: Diricinoleoyl-stearoyl-glycerol is unique due to the presence of both stearic acid and ricinoleic acid. This combination imparts distinct physical and chemical properties, such as higher melting points and specific reactivity patterns. Compared to other similar compounds, this compound exhibits unique interactions with biological membranes and enzymes, making it a valuable compound for various applications .
Properties
IUPAC Name |
(Z,7R)-7,19,20,21-tetrahydroxy-19-[(Z,12R)-12-hydroxyoctadec-9-enoyl]nonatriacont-9-ene-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O8/c1-4-7-10-13-14-15-16-17-18-19-20-21-28-33-40-47-52(60)55(63)56(64)57(65,53(61)48-41-34-29-24-22-26-31-38-45-50(58)43-36-11-8-5-2)54(62)49-42-35-30-25-23-27-32-39-46-51(59)44-37-12-9-6-3/h31-32,38-39,50-51,55-56,58-59,63-65H,4-30,33-37,40-49H2,1-3H3/b38-31-,39-32-/t50-,51-,55?,56?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNYPTDVITZXOS-KKTJMSFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine hydrochloride](/img/structure/B1484470.png)








